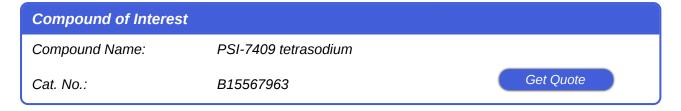


An In-depth Technical Guide to the Pharmacology of Sofosbuvir Triphosphate (PSI-7409)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection. As a prodrug, its efficacy is entirely dependent on the intracellular conversion to its active form, sofosbuvir triphosphate (also known as PSI-7409 or GS-461203). This document provides a comprehensive technical overview of the pharmacology of sofosbuvir triphosphate, detailing its mechanism of action, inhibitory potency, pharmacokinetic profile, and resistance landscape. All quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams.

Mechanism of Action

Sofosbuvir is a nucleotide analog inhibitor that targets the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[1] The drug is administered as a phosphoramidate prodrug to facilitate its entry into hepatocytes, the primary site of HCV replication.[2] Once inside the cell, sofosbuvir undergoes metabolic activation to form the pharmacologically active nucleoside triphosphate analog, PSI-7409.[3]

PSI-7409 mimics the natural uridine triphosphate and acts as a substrate for the NS5B polymerase.[1] Its incorporation into the nascent viral RNA strand leads to chain termination,





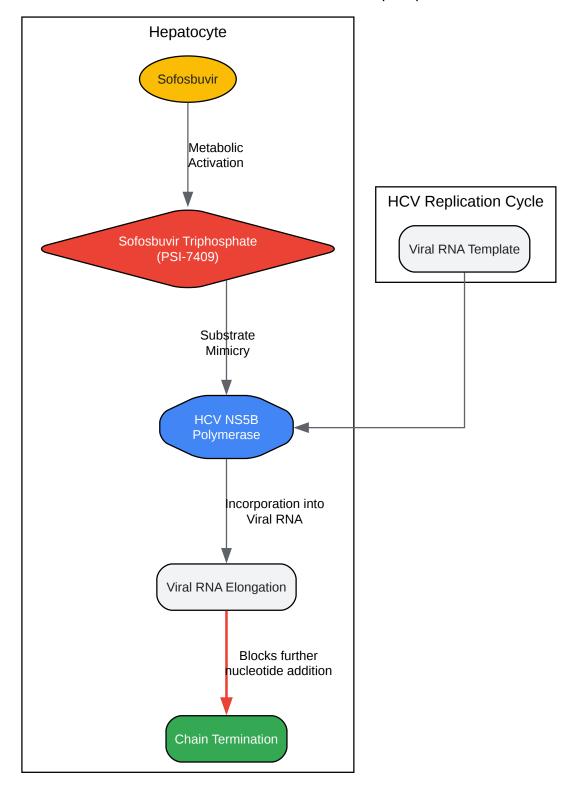


effectively halting viral replication.[4] This termination is attributed to steric hindrance caused by the 2'-methyl group on the sugar moiety of the incorporated sofosbuvir molecule, which prevents the addition of subsequent nucleotides.

Signaling Pathway Diagram



Mechanism of Action of Sofosbuvir Triphosphate



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Caption: Mechanism of action of sofosbuvir triphosphate (PSI-7409).



Quantitative Pharmacology

The inhibitory activity of PSI-7409 has been quantified against various HCV genotypes and its selectivity has been assessed against human polymerases.

Table 1: In Vitro Inhibitory Activity of Sofosbuvir

Triphosphate (PSI-7409)

Parameter	HCV Genotype/Polymer ase	Value (μM)	Reference(s)
IC50	Genotype 1b (Con1) NS5B	1.6	[5]
Genotype 2a (JFH-1) NS5B	2.8	[5]	
Genotype 3a NS5B	0.7	[5]	_
Genotype 4a NS5B	2.6	[5]	
Human DNA Polymerase α	550	[5]	
Human DNA Polymerase β	>1000	[5]	
Human DNA Polymerase y	>1000	[5]	-
Human Mitochondrial RNA Polymerase (POLRMT)	Poor substrate	[6][7]	-

Table 2: Antiviral Activity of Sofosbuvir in HCV Replicon Assays



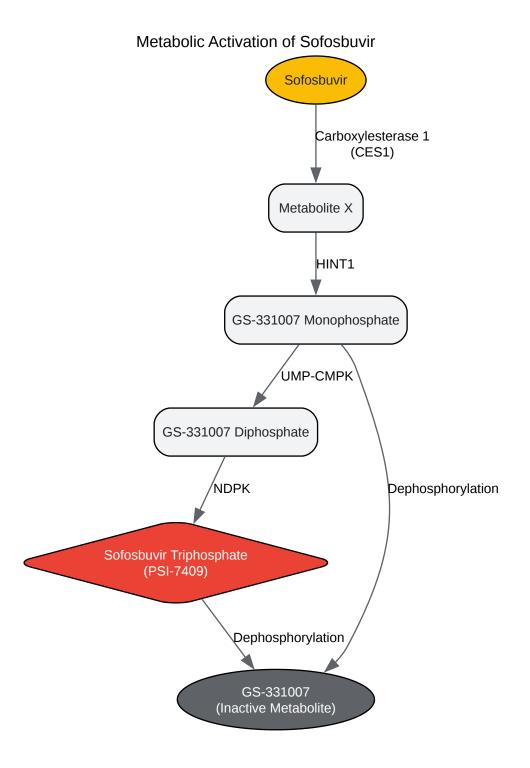
Parameter	HCV Genotype	Value (nM)	Reference(s)
EC ₅₀	Genotype 1a	14 - 110	[8]
Genotype 1b	10 - 110	[8]	
Genotype 2a	10 - 110	[8]	_
Genotype 3a	10 - 110	[8]	_
Genotype 4a	10 - 110	[8]	_
Genotype 5a	10 - 110	[8]	_
Genotype 6a	10 - 110	[8]	-

Pharmacokinetics

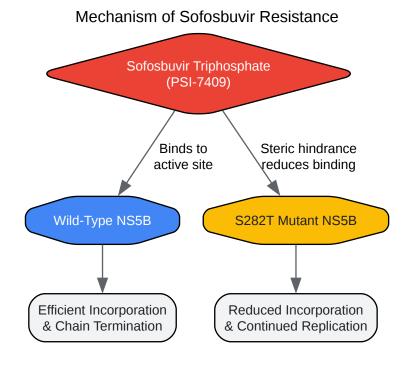
Sofosbuvir is orally administered and rapidly absorbed. It is extensively metabolized, primarily in the liver, to form the active triphosphate PSI-7409 and the major inactive, circulating metabolite GS-331007.

Metabolic Activation Pathway









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